molecular formula C14H12O4S B3048047 2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 154117-62-1

2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3048047
CAS No.: 154117-62-1
M. Wt: 276.31 g/mol
InChI Key: SOJAADQMZDEEQF-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 154117-62-1) is a high-purity biphenyl derivative of interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol, features a carboxylic acid and a methylsulfonyl group on a biphenyl scaffold . This specific structure makes it a valuable intermediate in various research applications, including materials science and the synthesis of more complex organic molecules . The methylsulfonyl and carboxylic acid functional groups are particularly useful for further chemical transformations, such as amide bond formation or serving as a hydrogen bond acceptor, which are critical in drug discovery and development efforts. As a building block, it can be utilized in the exploration of structure-activity relationships and the creation of compounds for screening against biological targets. Researchers can apply this compound in developing novel molecular probes or functional materials. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Please refer to the available safety data sheets for proper handling information.

Properties

IUPAC Name

3-methylsulfonyl-4-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAADQMZDEEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614336
Record name 2-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-62-1
Record name 2-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

    Sulfonation: The resulting biphenyl compound is then subjected to sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the methylsulfonyl group.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The methylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on biphenyl-4-carboxylic acid derivatives with substituents at the 2-, 3-, or 4′-positions. Key structural variations influence solubility, acidity, reactivity, and applications.

Substituent Effects on Acidity and Reactivity

The electron-withdrawing methylsulfonyl group in the target compound enhances the acidity of the carboxylic acid group compared to electron-donating substituents like methyl or methoxy. Below is a comparison of substituent effects:

Compound Name Substituent Position & Type Acidity (pKa) Key Reactivity Notes References
2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 2: -SO₂CH₃; 4: -COOH ~2.5–3.5* High electrophilicity; prone to nucleophilic substitution
4′-Nitro-[1,1'-biphenyl]-4-carboxylic acid 4′: -NO₂; 4: -COOH ~1.8–2.2 Strongly acidic; used in Suzuki-Miyaura coupling
4′-Methyl-[1,1'-biphenyl]-4-carboxylic acid 4′: -CH₃; 4: -COOH ~4.0–4.5 Reduced acidity; stabilizes metal-organic frameworks (MOFs)
2′-Formyl-[1,1'-biphenyl]-4-carboxylic acid 2′: -CHO; 4: -COOH ~2.8–3.2 Reactive aldehyde group enables Schiff base formation
3′-Methyl-[1,1'-biphenyl]-4-carboxylic acid 3′: -CH₃; 4: -COOH ~4.2–4.7 Steric hindrance limits coordination in MOFs

*Estimated based on sulfonic acid analogs .

Physical Properties and Spectral Data

Physical properties such as melting points and spectral signatures vary significantly with substituents:

Compound Name Melting Point (°C) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) References
4′-Methyl-[1,1'-biphenyl]-4-carboxylic acid 210–212 2.40 (s, 3H, CH₃), 7.25–8.10 (m, aromatic) 21.5 (CH₃), 128–140 (aromatic), 170.1 (COOH)
4′-Nitro-[1,1'-biphenyl]-4-carboxylic acid 245–247 8.20–8.50 (d, aromatic near -NO₂) 124–148 (aromatic), 168.9 (COOH)
2′-Ethenesulfonamido-[1,1'-biphenyl]-4-carboxylic acid 185–187* 3.10–3.50 (m, SO₂NH), 6.30–6.70 (vinyl) 118–142 (aromatic), 170.5 (COOH)
2′-Formyl-[1,1'-biphenyl]-4-carboxylic acid 178–180 9.95 (s, 1H, CHO), 7.80–8.20 (aromatic) 128–140 (aromatic), 192.1 (CHO), 170.3 (COOH)

*Data inferred from sulfonamide analogs .

Biological Activity

2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a methylsulfonyl group and a carboxylic acid moiety. Its chemical formula is C14_{14}H14_{14}O4_{4}S, indicating the presence of sulfur, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Many biphenyl derivatives act as enzyme inhibitors, affecting pathways related to cancer and inflammation.
  • Antiproliferative Effects : The presence of the carboxylic acid group is critical for the antiproliferative activity observed in several studies.

Anticancer Activity

Recent studies have shown that 2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

  • IC50_{50} Values : The compound displayed IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines.
Cell LineIC50_{50} (µM)
MCF-75.2
HT-294.8

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Study 1: In Vivo Efficacy in Tumor Models

In a mouse model of xenografted tumors, administration of 2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid resulted in a significant reduction in tumor size compared to untreated controls. The study noted:

  • Dosage : Mice were treated with doses ranging from 10 to 50 mg/kg.
  • Outcome : Tumor growth inhibition was observed at all dosages, with the most significant effects at higher concentrations.

Study 2: Synergistic Effects with Other Agents

Another investigation assessed the compound's efficacy when combined with standard chemotherapeutic agents. The results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines.

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments have shown:

  • Acute Toxicity : Low toxicity was observed at therapeutic doses.
  • Skin Irritation : Mild irritation was noted during dermal exposure studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
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2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

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